molecular formula C15H11BrClFO3 B3547892 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B3547892
M. Wt: 373.60 g/mol
InChI Key: WPAGJPCPQDRWDQ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene with multiple substituents including bromine, chlorine, fluorine, and methoxy groups . It has a molecular weight of 339.16 .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The order of these steps would be critical due to the directing effects of the substituents . For example, bromination could be achieved with Br2/FeBr3, a methoxy group could be introduced by a Williamson ether synthesis, and a benzyl group could be introduced by a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It has a benzene ring as the core structure, with bromine, methoxy, and benzyl-oxy substituents attached at the 3rd, 4th, and 5th positions respectively . The benzyl group itself has chlorine and fluorine substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the nature and position of its substituents. For instance, the bromine and methoxy groups are ortho/para directors, while the benzyl group is a meta director . Therefore, any further reactions, such as electrophilic aromatic substitution, would be affected by these directing effects .

Mechanism of Action

The mechanism of action of this compound would depend on its application. As a benzene derivative, it could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .

Safety and Hazards

Based on the Safety Data Sheet of a similar compound, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO3/c1-20-14-6-9(7-19)5-11(16)15(14)21-8-10-12(17)3-2-4-13(10)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAGJPCPQDRWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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